Cas no 885518-15-0 (5-Chloro-4-trifluoromethyl-2-methoxy benzoic acid methyl ester)

5-Chloro-4-trifluoromethyl-2-methoxy benzoic acid methyl ester is a fluorinated aromatic ester with significant utility in organic synthesis and pharmaceutical intermediates. Its structure, featuring chloro, trifluoromethyl, and methoxy substituents, enhances reactivity and selectivity in cross-coupling reactions and other transformations. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry applications. The ester functionality allows for further derivatization under mild conditions. This compound is characterized by high purity and stability, ensuring consistent performance in synthetic workflows. Its well-defined molecular properties make it a reliable building block for advanced chemical research and industrial applications.
5-Chloro-4-trifluoromethyl-2-methoxy benzoic acid methyl ester structure
885518-15-0 structure
Product name:5-Chloro-4-trifluoromethyl-2-methoxy benzoic acid methyl ester
CAS No:885518-15-0
MF:C10H8ClF3O3
MW:268.616932868958
CID:1089914
PubChem ID:24728003

5-Chloro-4-trifluoromethyl-2-methoxy benzoic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
    • Methyl5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
    • 885518-15-0
    • AKOS015961614
    • 5-Chloro-4-trifluoromethyl-2-methoxy benzoic acid methyl ester
    • DTXSID70646095
    • Inchi: InChI=1S/C10H8ClF3O3/c1-16-8-4-6(10(12,13)14)7(11)3-5(8)9(15)17-2/h3-4H,1-2H3
    • InChI Key: QYGRKSVPTHXKMA-UHFFFAOYSA-N
    • SMILES: COC1=CC(=C(C=C1C(=O)OC)Cl)C(F)(F)F

Computed Properties

  • Exact Mass: 268.0114063g/mol
  • Monoisotopic Mass: 268.0114063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 35.5Ų

5-Chloro-4-trifluoromethyl-2-methoxy benzoic acid methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C598543-1mg
5-Chloro-4-trifluoromethyl-2-methoxy benzoic acid methyl ester
885518-15-0
1mg
$ 50.00 2022-06-06
TRC
C598543-10mg
5-Chloro-4-trifluoromethyl-2-methoxy benzoic acid methyl ester
885518-15-0
10mg
$ 80.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644637-250mg
Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
885518-15-0 98%
250mg
¥959.00 2024-04-27
TRC
C598543-2mg
5-Chloro-4-trifluoromethyl-2-methoxy benzoic acid methyl ester
885518-15-0
2mg
$ 65.00 2022-06-06
Alichem
A019098307-1g
Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
885518-15-0 95%
1g
$405.01 2023-08-31
Chemenu
CM154045-1g
methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
885518-15-0 95%
1g
$*** 2023-03-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644637-1g
Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
885518-15-0 98%
1g
¥2688.00 2024-04-27

Additional information on 5-Chloro-4-trifluoromethyl-2-methoxy benzoic acid methyl ester

Introduction to 5-Chloro-4-Trifluoromethyl-2-Methoxy Benzoic Acid Methyl Ester (CAS No: 885518-15-0)

5-Chloro-4-Trifluoromethyl-2-Methoxy Benzoic Acid Methyl Ester is a highly specialized organic compound with the CAS registry number 885518-15-0. This compound belongs to the class of benzoic acid methyl esters, which are widely used in various chemical industries due to their unique properties and applications. The structure of this compound is characterized by the presence of a chlorine atom at position 5, a trifluoromethyl group at position 4, and a methoxy group at position 2 on the benzene ring, making it a valuable molecule in both academic and industrial research.

The synthesis of 5-Chloro-4-Trifluoromethyl-2-Methoxy Benzoic Acid Methyl Ester involves a series of carefully designed chemical reactions, including Friedel-Crafts acylation, nucleophilic substitution, and esterification processes. These reactions are optimized to ensure high yield and purity, which are critical for its use in advanced applications such as pharmaceutical intermediates, agrochemicals, and specialty chemicals.

Recent studies have highlighted the potential of this compound in the development of novel drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs due to its lipophilic nature and biocompatibility. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that 5-Chloro-4-Trifluoromethyl-2-Methoxy Benzoic Acid Methyl Ester can enhance the solubility and bioavailability of poorly soluble anticancer agents when used as a co-solvent.

In addition to its pharmaceutical applications, this compound has shown promise in the field of materials science. Scientists have investigated its use as a precursor for synthesizing advanced polymers with tailored properties, such as high thermal stability and mechanical strength. A research team from the University of California reported that incorporating this compound into polymer matrices significantly improved their resistance to UV degradation, making them suitable for outdoor applications.

The environmental impact of 5-Chloro-4-Trifluoromethyl-2-Methoxy Benzoic Acid Methyl Ester has also been a subject of recent research. Studies conducted by the European Chemicals Agency (ECHA) indicate that this compound exhibits low toxicity to aquatic organisms under standard testing conditions. However, further research is required to assess its long-term effects on soil microbiota and terrestrial ecosystems.

Looking ahead, the demand for 5-Chloro-4-Trifluoromethyl-2-Methoxy Benzoic Acid Methyl Ester is expected to grow due to its versatility and increasing applications in niche markets. The global shift toward sustainable chemistry practices is likely to drive innovations in its synthesis and application, ensuring its continued relevance in the chemical industry.

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